Synthesis, structures and ab initio studies of selenium and tellurium bis(carbodithioates and carbothioates)†

Dalton Transactions Pub Date: 2011-07-13 DOI: 10.1039/C1DT10208G

Abstract

A series of selenium and tellurium bis(carbodithioates and carbothioates) were synthesized. X-Ray structure analysis revealed that Se(SSCC6H4OMe-2)2, Te(SSCC6H4OMe-2)2 and Te(SSCC6H4Me-4)2 have trapezoidal-planar configuration of ES4 (E = Se, Te) and despite the larger atomic radii, the C[double bond, length as m-dash]S⋯Te distances in Te(SSCC6H4OMe-2)2 are comparable to those in the corresponding selenium derivatives Se(SSCC6H4OMe-2)2. Molecular-orbital calculations performed on compounds E(E′SCR)2 (E = S, Se, Te; E′ = O, S; R = Me, Ph, C6H4OMe-2) showed that the syn-conformers of Se(SSCR)2 and Te(SSCR)2 are more stable than the corresponding anti-ones, while, in the case of carbothioic acid derivatives, E(SOCR)2 showed that their anti-conformers are all more stable than the corresponding syn-ones. Natural bond orbital (NBO) analyses of these dithio-compounds revealed that two types of orbital interactions, nS(1)→σ*ES(2) and nO→σ*ES(2), play a role in the bonding of E[S(2)S(1)CC6H4OMe-2]2 (E = Se, Te) and the former play a particularly predominant role.

Graphical abstract: Synthesis, structures and ab initio studies of selenium and tellurium bis(carbodithioates and carbothioates)
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